Cas no 959577-51-6 ((3R,4S)-1-(tert-Butoxycarbonyl)-4-(2-nitrophenyl)pyrrolidine-3-carboxylic acid)

(3R,4S)-1-(tert-Butoxycarbonyl)-4-(2-nitrophenyl)pyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a 2-nitrophenyl substituent. Its stereochemically defined (3R,4S) configuration makes it a valuable intermediate in asymmetric synthesis, particularly for pharmaceutical applications. The Boc group enhances solubility and stability during synthetic manipulations, while the nitro-substituted aromatic ring offers reactivity for further functionalization. The carboxylic acid moiety provides a handle for coupling reactions, enabling the construction of complex molecular architectures. This compound is particularly useful in peptidomimetics and medicinal chemistry research, where precise stereocontrol is critical. Its well-defined structure ensures reproducibility in multi-step synthetic routes.
(3R,4S)-1-(tert-Butoxycarbonyl)-4-(2-nitrophenyl)pyrrolidine-3-carboxylic acid structure
959577-51-6 structure
Product Name:(3R,4S)-1-(tert-Butoxycarbonyl)-4-(2-nitrophenyl)pyrrolidine-3-carboxylic acid
CAS No:959577-51-6
MF:C16H20N2O6
MW:336.339804649353
MDL:MFCD06659275
CID:1035529
PubChem ID:2762130
Update Time:2025-06-08

(3R,4S)-1-(tert-Butoxycarbonyl)-4-(2-nitrophenyl)pyrrolidine-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • (3R,4S)-1-(tert-Butoxycarbonyl)-4-(2-nitrophenyl)pyrrolidine-3-carboxylic acid
    • 1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(2-nitrophenyl)pyrrolidine-3-carboxylic acid
    • Boc-(+/-)-trans-4-(2-nitro-phenyl)-pyrrolidine-3-carboxylic acid
    • BOC-(TRANS)-4-(2-NITRO-PHENYL)-PYRROLIDINE-3-CARBOXYLIC ACID
    • TRANS-1-BOC-4-(2-NITROPHENYL)PYRROLIDINE-3-CARBOXYLIC ACID
    • 1-[(2-methylpropan-2-yl)oxy-oxomethyl]-4-(2-nitrophenyl)-3-pyrrolidinecarboxylic acid
    • 1-tert-butoxycarbonyl-4-(2-nitrophenyl)pyrrolidine-3-carboxylic acid
    • Boc-(trans-4-(2-nitro-phenyl)-pyrrolidine-3-carboxylic acid
    • 1-(1,1-Dimethylethyl) (3S,4R)-4-(2-nitrophenyl)-1,3-pyrrolidinedicarboxylate (ACI)
    • (3S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(2-nitrophenyl)pyrrolidine-3-carboxylic acid
    • MFCD06659275
    • 959577-51-6
    • (3R,4S)-1-[(tert-butoxy)carbonyl]-4-(2-nitrophenyl)pyrrolidine-3-carboxylic acid
    • MDL: MFCD06659275
    • Inchi: 1S/C16H20N2O6/c1-16(2,3)24-15(21)17-8-11(12(9-17)14(19)20)10-6-4-5-7-13(10)18(22)23/h4-7,11-12H,8-9H2,1-3H3,(H,19,20)/t11-,12+/m0/s1
    • InChI Key: XZSAMWCPQNCJPS-NWDGAFQWSA-N
    • SMILES: C([C@@H]1CN(C(=O)OC(C)(C)C)C[C@H]1C1C=CC=CC=1[N+](=O)[O-])(=O)O

Computed Properties

  • Exact Mass: 336.13200
  • Monoisotopic Mass: 336.13213636g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 6
  • Complexity: 510
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 113Ų

Experimental Properties

  • PSA: 112.66000
  • LogP: 3.09100

(3R,4S)-1-(tert-Butoxycarbonyl)-4-(2-nitrophenyl)pyrrolidine-3-carboxylic acid Pricemore >>

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(3R,4S)-1-(tert-Butoxycarbonyl)-4-(2-nitrophenyl)pyrrolidine-3-carboxylic acid Suppliers

Amadis Chemical Company Limited
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(CAS:959577-51-6)(3R,4S)-1-(tert-Butoxycarbonyl)-4-(2-nitrophenyl)pyrrolidine-3-carboxylic acid
Order Number:A845514
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:06
Price ($):867.0
Email:sales@amadischem.com

(3R,4S)-1-(tert-Butoxycarbonyl)-4-(2-nitrophenyl)pyrrolidine-3-carboxylic acid Related Literature

Additional information on (3R,4S)-1-(tert-Butoxycarbonyl)-4-(2-nitrophenyl)pyrrolidine-3-carboxylic acid

Comprehensive Overview of (3R,4S)-1-(tert-Butoxycarbonyl)-4-(2-nitrophenyl)pyrrolidine-3-carboxylic acid (CAS No. 959577-51-6)

The compound (3R,4S)-1-(tert-Butoxycarbonyl)-4-(2-nitrophenyl)pyrrolidine-3-carboxylic acid (CAS No. 959577-51-6) is a chiral pyrrolidine derivative with significant applications in pharmaceutical research and organic synthesis. Its unique structure, featuring a tert-butoxycarbonyl (Boc) protecting group and a 2-nitrophenyl substituent, makes it a valuable intermediate for the development of bioactive molecules. Researchers and chemists frequently search for this compound due to its role in asymmetric synthesis and drug discovery, particularly in the design of protease inhibitors and peptidomimetics.

One of the most searched questions related to this compound is: "What is the synthetic route for (3R,4S)-1-Boc-4-(2-nitrophenyl)pyrrolidine-3-carboxylic acid?" The synthesis typically involves multi-step reactions, starting from chiral pyrrolidine precursors, followed by Boc protection and nitrophenyl introduction. The Boc group is crucial for protecting the amine functionality during subsequent reactions, while the nitrophenyl moiety can be further reduced to an amino group for additional derivatization. This versatility aligns with the growing demand for chiral building blocks in medicinal chemistry.

In recent years, the interest in pyrrolidine-based compounds has surged due to their prevalence in FDA-approved drugs. The (3R,4S)-stereochemistry of this compound is particularly noteworthy, as it often correlates with enhanced biological activity. For instance, similar structures have been explored for their potential in treating neurological disorders and inflammatory diseases. This connection to drug discovery trends makes CAS No. 959577-51-6 a hotspot for researchers investigating small molecule therapeutics.

Another trending topic is the use of this compound in click chemistry and bioconjugation. The carboxylic acid functional group allows for easy coupling with amines or alcohols, enabling the creation of amide or ester linkages. This property is highly relevant in the development of antibody-drug conjugates (ADCs), a rapidly advancing field in oncology. Users often search for "(3R,4S)-1-Boc-4-(2-nitrophenyl)pyrrolidine-3-carboxylic acid solubility" or "stability under acidic conditions", reflecting practical concerns in experimental workflows.

From a regulatory perspective, the compound is not classified as hazardous, but proper handling is advised due to the nitrophenyl group, which may require precautions during reduction reactions. Analytical data, such as HPLC purity and optical rotation, are frequently requested by quality control teams, underscoring the importance of rigorous characterization in synthetic chemistry. The compound’s CAS No. 959577-51-6 serves as a unique identifier in procurement databases, ensuring accurate sourcing for global research institutions.

In summary, (3R,4S)-1-(tert-Butoxycarbonyl)-4-(2-nitrophenyl)pyrrolidine-3-carboxylic acid exemplifies the intersection of chiral synthesis and pharmaceutical innovation. Its structural features and adaptability to diverse chemical transformations position it as a key player in modern organic chemistry. As the demand for enantiopure intermediates grows, this compound will likely remain a focal point for both academic and industrial research.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:959577-51-6)(3R,4S)-1-(tert-Butoxycarbonyl)-4-(2-nitrophenyl)pyrrolidine-3-carboxylic acid
A845514
Purity:99%
Quantity:1g
Price ($):867.0
Email